1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol
Description
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a sulfonamide-piperidine hybrid compound characterized by a 3-bromo-4-fluorophenyl group attached via a sulfonyl linkage to the nitrogen of a piperidin-4-ol scaffold. This structure combines a halogenated aromatic ring with a hydroxylated piperidine moiety, making it a versatile intermediate in medicinal chemistry. The bromo and fluoro substituents on the phenyl ring enhance electrophilic reactivity and metabolic stability, while the sulfonyl group contributes to hydrogen bonding and solubility properties .
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO3S/c12-10-7-9(1-2-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJOBNAIBNBTMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Sulfonylation: The brominated and fluorinated phenyl ring is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the sulfonyl group.
Piperidin-4-ol Formation: Finally, the sulfonylated intermediate is reacted with piperidin-4-ol under suitable conditions to yield the target compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidin-4-ol moiety.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Halogen Position : The 3-bromo-4-fluoro substitution in the target compound (vs. 5-bromo-2-methoxy in ) reduces steric hindrance, favoring interactions with planar binding sites (e.g., ATP pockets in kinases) .
- Functional Groups: Methoxy (OCH₃) groups improve aqueous solubility, whereas nitro (NO₂) groups serve as intermediates for further functionalization .
- Piperidine Modifications : Addition of a piperazine-methyl group () introduces basicity and flexibility, expanding pharmacological targeting .
Analogues with Heterocyclic or Aliphatic Sulfonyl Groups
Table 2: Non-Aromatic Sulfonamide-Piperidine Derivatives
Key Observations :
- Heterocyclic vs. Aromatic Sulfonyls : Thiophene-containing derivatives () exhibit distinct electronic properties, favoring interactions with hydrophobic receptors in the CNS .
- Amino Substituents: The 3-amino-4-fluorophenyl variant () demonstrates improved solubility and hydrogen-bonding capacity compared to halogenated analogs .
Physicochemical and Pharmacokinetic Comparisons
Table 3: Calculated Properties and Bioactivity
Key Observations :
- Lipophilicity : The target compound’s moderate LogP (2.8) balances membrane permeability and solubility, ideal for oral bioavailability .
- Polar Surface Area (PSA) : Higher PSA in nitro-substituted analogs (105.6 Ų) correlates with reduced CNS penetration, whereas the target compound’s lower PSA (85.3 Ų) suggests better tissue distribution .
Biological Activity
1-((3-Bromo-4-fluorophenyl)sulfonyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure includes a piperidine ring substituted with a sulfonyl group and a bromofluorophenyl moiety. Its molecular formula is CHBrFNOS, with a molecular weight of approximately 335.2 g/mol. The presence of electron-withdrawing groups (EWGs) like bromine and fluorine is significant for its biological effects.
Cytotoxic Activity
In Vitro Studies
Research has demonstrated that derivatives of sulfonylpiperidines, including this compound, exhibit promising cytotoxicity against various cancer cell lines. For instance, studies utilizing the SRB assay have shown that these compounds can inhibit the growth of human cancer cell lines such as HeLa (cervical cancer), A-549 (lung cancer), and HT-29 (colon cancer) .
Table 1 summarizes the IC values for selected cancer cell lines:
The selectivity index indicates that while the compound is effective against cancer cells, it shows significantly lower toxicity toward non-cancerous MDCK cells, suggesting a favorable therapeutic window.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound has been linked to the inhibition of key kinases involved in cancer progression, such as GSK-3β and IKK-β. For example, structural modifications in similar compounds have shown that certain substituents can enhance inhibitory potency against these kinases .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been assessed using DPPH and ABTS assays. Preliminary results indicate that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their anticancer effects by reducing oxidative stress within cells .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be attributed to its structural features:
- Substituent Effects : The presence of halogens (bromine and fluorine) on the phenyl ring enhances cytotoxicity by modulating electronic properties and steric factors.
- Piperidine Ring : The piperidine moiety is crucial for maintaining the biological activity; modifications to this part of the molecule can lead to decreased potency.
Table 2 illustrates how different substituents affect activity:
| Substituent | Effect on Activity |
|---|---|
| Bromine | Increased potency |
| Fluorine | Increased potency |
| Methyl | Decreased potency |
| Hydroxyl | Variable effect |
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
- Cancer Treatment : In a study focused on novel anticancer agents, this compound was shown to significantly inhibit tumor growth in xenograft models when administered at specific dosages .
- Neuroprotection : Another investigation indicated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
